N-(4-butylphenyl)-2-(1-oxo-4-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
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Description
N-(4-butylphenyl)-2-(1-oxo-4-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H28N6O2S and its molecular weight is 476.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research on similar compounds has detailed the synthesis and structural characterization of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. For instance, the synthesis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been reported, along with its crystal structure and vibrational properties using DFT studies, highlighting the compound's stable conformations and intermolecular interactions within crystals (Sun et al., 2021).
Potential Therapeutic Applications
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for various therapeutic potentials:
Antidepressant and Adenosine Receptor Antagonism : Some derivatives have shown promise as rapid-onset antidepressants by reducing immobility in behavioral despair models in rats and exhibiting high affinity for adenosine A1 and A2 receptors, suggesting potential for novel antidepressant therapies (Sarges et al., 1990).
Anticancer Activity : New series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized with structural requirements for anticancer activity, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Antimicrobial Activity : Derivatives bearing the quinoline ring have been synthesized and evaluated for their antimicrobial activity, with some compounds showing potent activity against bacteria and fungi, indicating potential as antimicrobial agents (Yurttaş et al., 2020).
Anticonvulsant Properties : Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized and evaluated for their anticonvulsant properties, showing promising activity in models of induced convulsions, suggesting potential for the development of new anticonvulsant drugs (Alswah et al., 2013).
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(1-oxo-4-thiomorpholin-4-yl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2S/c1-2-3-6-18-9-11-19(12-10-18)26-22(32)17-30-25(33)31-21-8-5-4-7-20(21)27-23(24(31)28-30)29-13-15-34-16-14-29/h4-5,7-12H,2-3,6,13-17H2,1H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHURXDYTQFKEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCSCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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